Thalictoside VI
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Overview
Description
Thalictoside VI is a naturally occurring glycoside isolated from the Thalictrum genus, particularly from Thalictrum aquilegifolium. This compound is known for its unique structure, which includes a nitro group, and has been the subject of various scientific studies due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalictoside VI can be synthesized through chemical transformations and spectral analysis. The structure of this compound, 4-hydroxy-1-(2-nitroethyl)benzene 4-O-β-D-glucopyranoside, is determined based on these methods . The synthesis involves the isolation of the compound from the Thalictrum species, followed by chemical transformations to confirm its structure.
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than large-scale industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Thalictoside VI undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired outcome and the nature of the compound being synthesized .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound. These derivatives are often studied for their potential biological activities and applications .
Scientific Research Applications
Thalictoside VI has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosides and their reactions. In biology, it is studied for its potential biological activities, including its effects on various cellular processes. In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases. In industry, it is used in the development of new compounds and materials .
Mechanism of Action
The mechanism of action of Thalictoside VI involves its interaction with specific molecular targets and pathways. The compound is known to influence the formation of endometrium and the rate of ovule transport, which may contribute to its biological activities . Further research is needed to fully understand the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Thalictoside VI is unique due to its specific structure, which includes a nitro group. Similar compounds include other glycosides isolated from the Thalictrum genus, such as Thalictoside I and Thalictoside II. These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
CAS No. |
155313-58-9 |
---|---|
Molecular Formula |
C53H86O22 |
Molecular Weight |
1075.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4R,5R)-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)35(60)38(63)44(69-23)72-28-21-68-43(41(66)42(28)74-45-39(64)36(61)33(58)26(19-54)70-45)73-31-11-12-49(4)29(50(31,5)22-56)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-46-40(65)37(62)34(59)27(20-55)71-46/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26+,27+,28+,29?,30?,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 |
InChI Key |
ATUHGDXZHWBGHX-SXFANQPWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4CC[C@]5(C([C@]4(C)CO)CC[C@@]6(C5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)O)O)O |
Origin of Product |
United States |
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